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Compound of Interest

Compound Name: Aspochalasin A

Cat. No.: B12757639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the off-target effects of Aspochalasin A, a

fungal secondary metabolite, and its analogs. By objectively comparing its performance and

presenting supporting experimental data, this document serves as a crucial resource for

researchers investigating the therapeutic potential and safety profile of this class of

compounds.

Introduction to Aspochalasin A
Aspochalasins are a structurally diverse subgroup of cytochalasans, which are secondary

metabolites produced by fungi.[1] While their primary mechanism of action is suggested to be

the inhibition of actin polymerization, similar to other cytochalasans, the precise molecular

interactions for many members of this family remain largely unknown.[1] Aspochalasins exhibit

a wide range of biological activities, including cytotoxic, antibacterial, anti-tumoral, and anti-viral

effects.[1][2] The significant variation in potency and activity among structurally similar

aspochalasin analogs suggests the presence of multiple mechanisms of action and potential

off-target effects that contribute to their overall biological profile.
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Identifying unintended molecular interactions is critical in drug development to understand

potential toxicity and to uncover new therapeutic applications (drug repurposing).[3][4][5] A

multi-pronged approach, combining computational and experimental methods, is essential for a

thorough investigation of off-target effects.

Methodology Principle Application Key Measurement

In Silico Prediction

Utilizes computational

algorithms based on

chemical structure,

2D/3D similarity, and

machine learning to

predict potential

protein interactions.[3]

[4][5]

Initial, large-scale

screening to generate

a testable hypothesis

of potential off-targets.

Binding affinity scores,

similarity indices.

Kinase Profiling

The compound is

screened against a

large panel of purified

protein kinases to

measure its inhibitory

activity.[6]

To identify unintended

interactions with the

human kinome, a

frequent source of off-

target effects.

IC50 (half-maximal

inhibitory

concentration) or

percent inhibition at a

given concentration.

Phenotypic Screening

The effect of the

compound on whole

cells is observed to

identify unexpected

cellular responses.[7]

To uncover novel

biological activities not

predicted by the

primary target.

Changes in cell

viability, morphology,

proliferation, or

specific signaling

pathways.

Chemoproteomics

Employs chemical

probes or affinity

matrices to isolate

binding partners of the

compound directly

from a complex cell

lysate, followed by

identification via mass

spectrometry.[6]

Unbiased, genome-

wide identification of

direct protein targets

in a physiological

context.

Enrichment scores,

binding affinity (Kd).
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Known Off-Target Activities of Aspochalasin
Analogs
While Aspochalasin A's primary target is believed to be actin, studies on its various analogs

have revealed interactions with other distinct cellular pathways and proteins. These findings

underscore the importance of comprehensive profiling.

Aspochalasin Analog
Known/Potential Off-

Target Activity
Cell Line/System

Reported Efficacy

(IC50)

Aspochalasin L
HIV-1 Integrase

Inhibition[1][8][9]
HuT78 T-cells 71.7 µM[1]

Aspochalasin U

Anti-TNFα Activity

(blocks necrotic cell

death)[1]

L929 cells
Moderate, dose-

dependent[1]

TMC-169 Potent Cytotoxicity
U937, Jurkat, HL-60,

WiDr, HCT-116

0.81, 0.2, 0.68, 0.83,

0.78 µg/ml,

respectively[1]

Aspochalasin W Cytotoxicity PC3, HCT-116
30.4 µM, 39.2 µM,

respectively[1]

Aspochalamin A-D

Cytostatic Effects &

Weak Antibacterial

Activity

Various tumor cell

lines & Gram-positive

bacteria

Not specified[2]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental

findings. Below are protocols for key assays used in the investigation of off-target effects.

Protocol 1: Cell Viability Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of viable cells as an indicator of

cytotoxicity.[10]
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Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat cells with a serial dilution of Aspochalasin A or its analogs for

a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) and

untreated controls.

MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT

reagent (final concentration 0.5 mg/mL) to each well.

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the

yellow MTT into purple formazan crystals.

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent

(e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the

results to determine the IC50 value.

Protocol 2: Kinase Profiling via Radiometric Assay
This "gold standard" method directly measures the transfer of a radiolabeled phosphate from

ATP to a kinase substrate.[11][12]

Reaction Setup: In a 96-well filter plate, mix the test compound (e.g., Aspochalasin A at a

set concentration), a specific protein kinase, its corresponding substrate, and cofactors in an

assay buffer.

Initiation: Start the kinase reaction by adding [γ-³³P]-ATP.

Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 60 minutes).[13]

Termination: Stop the reaction by adding a solution such as 2% (v/v) phosphoric acid.[13]

Washing: Wash the plate to remove unincorporated [γ-³³P]-ATP, leaving the radiolabeled

substrate bound to the filter membrane.
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Detection: Determine the amount of incorporated ³³P in each well using a microplate

scintillation counter.[13]

Analysis: Calculate the residual kinase activity for each compound-treated well and

normalize it to the activity of an untreated control (100% activity) and a background control.

Protocol 3: Workflow for Chemoproteomic Target
Identification
This workflow outlines the key steps to identify direct binding partners of a compound within a

cell lysate.

Cell Culture and Lysis: Grow the cells of interest to a sufficient density and prepare a native

cell lysate under conditions that preserve protein structure and interactions.

Competition Experiment: Incubate the cell lysate with a broad-spectrum kinase affinity matrix

(e.g., beads) in the presence of either the test compound (Aspochalasin A) at various

concentrations or a vehicle control.[6]

Affinity Enrichment: The compound will compete with the affinity matrix for binding to its

target proteins. Proteins that bind to the compound will not be captured by the matrix.

Elution and Digestion: Elute the proteins captured by the affinity matrix and digest them into

smaller peptides using an enzyme like trypsin.

Mass Spectrometry: Analyze the resulting peptide mixtures using liquid chromatography-

tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

Data Analysis: Compare the protein abundance between the compound-treated samples and

the control. Proteins that show a dose-dependent decrease in abundance in the presence of

the compound are identified as potential binding targets.

Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex biological

and experimental processes.
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Caption: General workflow for investigating off-target effects.
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Caption: Simplified TNFα signaling leading to cell death.
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Caption: Site of action for HIV-1 integrase inhibitors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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